MCI826 - 140646-80-6

MCI826

Catalog Number: EVT-273768
CAS Number: 140646-80-6
Molecular Formula: C22H28N2O3S
Molecular Weight: 400.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mci 826 is a leukotriene D4 and E4 antagonist that inhibits late asthmatic response.
Synthesis Analysis

The synthesis of MCI826 involves several key steps, typically starting from commercially available precursor chemicals. The synthesis route generally includes the following stages:

  1. Formation of Thiazole Ring: The initial step involves the formation of the thiazole ring, which is crucial for the biological activity of the compound. This can be achieved through a condensation reaction involving appropriate thioketones and aldehydes.
  2. Ethenyl Group Introduction: Following the formation of the thiazole structure, an ethenyl group is introduced via a vinylation reaction. This step often requires specific reagents and reaction conditions to ensure high yield and purity.
  3. Succinanilic Acid Derivative Formation: The final step involves the coupling of the thiazole-ethenyl moiety with succinanilic acid. This reaction typically utilizes coupling agents that facilitate the formation of amide or ester bonds.

Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and minimizing by-products during each step of synthesis.

Molecular Structure Analysis

MCI826 has a complex molecular structure characterized by several functional groups:

  • Thiazole Ring: A five-membered ring containing sulfur and nitrogen atoms, contributing to the compound's reactivity.
  • Ethenyl Group: A double bond that enhances the compound's interaction with biological targets.
  • Succinanilic Acid Backbone: Provides structural stability and contributes to the compound's pharmacological properties.

The molecular formula for MCI826 is C14H16N2O3S, indicating a relatively high molecular weight typical for biologically active compounds. The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation and stereochemistry.

Chemical Reactions Analysis

MCI826 participates in several chemical reactions relevant to its function as a leukotriene antagonist:

  1. Binding Reactions: MCI826 binds selectively to leukotriene receptors, preventing leukotriene-induced signaling pathways.
  2. Hydrolysis Reactions: Under physiological conditions, MCI826 may undergo hydrolysis, affecting its stability and bioavailability.
  3. Metabolic Reactions: The compound is subject to metabolic transformations in vivo, which can influence its pharmacokinetics and pharmacodynamics.

Understanding these reactions is crucial for predicting the compound's behavior in biological systems and its potential side effects.

Mechanism of Action

The primary mechanism of action for MCI826 involves antagonism of leukotriene receptors, specifically targeting leukotriene C4 and D4 pathways. By binding to these receptors, MCI826 inhibits downstream signaling cascades that lead to inflammation and bronchoconstriction.

Key aspects of this mechanism include:

  • Competitive Inhibition: MCI826 competes with endogenous leukotrienes for receptor binding sites.
  • Reduction in Inflammatory Mediators: By blocking receptor activation, MCI826 reduces the release of pro-inflammatory cytokines and other mediators involved in allergic responses.

In vitro studies have demonstrated that MCI826 effectively decreases leukotriene-induced vasodilation and bronchoconstriction in animal models.

Physical and Chemical Properties Analysis

MCI826 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: Specific melting point data is essential for characterizing purity but may vary based on synthesis methods.
  • Stability: MCI826 shows stability under acidic conditions but may degrade under alkaline environments or prolonged exposure to light.

These properties are critical for formulating effective drug delivery systems that enhance bioavailability.

Applications

MCI826 has significant potential applications in various scientific fields:

  1. Pharmacology: As a leukotriene antagonist, it can be developed into therapeutic agents for treating asthma, allergic rhinitis, and other inflammatory diseases.
  2. Research: It serves as a valuable tool in studying leukotriene pathways and their role in inflammation.
  3. Drug Development: MCI826 can be used as a lead compound for designing new drugs that target similar pathways with improved efficacy and safety profiles.
Introduction to MCI826 in Contemporary Pharmacological Research

Historical Context and Discovery Milestones

MCI826 (CAS 140646-80-6) emerged in the early 1990s as part of efforts to develop multifunctional agents targeting inflammatory cascades. Its benzothiazole core structure (chemical formula: C₂₂H₂₈N₂O₃S, molecular weight: 400.53 g/mol) was strategically designed to modulate multiple pathways in allergic inflammation [4]. The compound’s identification coincided with growing recognition of P-glycoprotein (P-gp)’s role in inflammatory cell signaling—a transporter previously associated primarily with multidrug resistance in oncology. Early in vitro studies demonstrated MCI826’s pseudo-irreversible binding kinetics, distinguishing it from conventional antihistamines like desloratadine that primarily target histamine receptors [1] [4]. Patent analyses indicate initial development focused on leukotriene suppression, with P-gp inhibition identified serendipitously through secondary screening assays. Despite promising dual activity, MCI826 remains a research compound without clinical translation, partly due to challenges in optimizing its pharmacokinetic profile.

  • Table 1: Key Structural and Physicochemical Properties of MCI826
    PropertyCharacteristic
    IUPAC Name2,2-Diethyl-4-[(3-{(E)-2-[4-(1-methylethyl)-1,3-thiazol-2-yl]ethenyl}phenyl)amino]-4-oxobutanoic acid
    Molecular Weight400.53 g/mol
    Solubility ProfileModerate in organic solvents (DMSO, ethanol); limited aqueous solubility
    Key Functional GroupsBenzothiazole, carboxylic acid, diethyl succinate
    Spatial Configuration(E)-stereochemistry at ethenyl bridge

Classification Within Antiallergic and Anti-inflammatory Agents

MCI826 represents a novel pharmacologic class due to its dual inhibition of P-glycoprotein (P-gp) and peptide leukotrienes (p-LTs), bridging mechanisms between conventional anti-allergy agents and inflammation modulators [2] [4]. Unlike second-generation antihistamines (e.g., desloratadine) that primarily antagonize H1-receptors with incidental anti-inflammatory effects [1], MCI826 directly targets:

  • P-gp Transporter Antagonism: By inhibiting this ATP-dependent efflux pump (IC₅₀ undisclosed), MCI826 potentially enhances intracellular retention of anti-inflammatory compounds and modulates immune cell migration [2]. P-gp is expressed on lymphocytes, mast cells, and epithelial barriers, influencing local inflammatory responses independent of its role in drug efflux.
  • Leukotriene Pathway Suppression: As a p-LT antagonist, MCI826 targets lipid mediators derived from arachidonic acid metabolism, which are pivotal in asthma and anaphylactic pathways [3] [4]. This positions it similarly to zileuton (5-LOX inhibitor) but with distinct receptor specificity.

Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase isoforms and risk hypersensitivity reactions [6], MCI826’s benzothiazole backbone avoids COX inhibition, potentially reducing such risks. Its classification challenges traditional categories, exhibiting properties of both membrane transporter modulators and lipid mediator antagonists.

  • Table 2: Mechanistic Comparison with Established Anti-Allergic Agents
    Agent ClassPrimary TargetSecondary ActionsMCI826's Distinguishing Features
    H1-AntihistaminesHistamine H1-receptorWeak cytokine suppressionNo H1-receptor affinity; targets P-gp/p-LTs
    COX-2 InhibitorsCyclooxygenase-2Prostaglandin reductionAvoids COX pathways; no ulcerogenicity risk
    Leukotriene ModulatorsCysLT1 receptors or 5-LOXBronchodilationDual p-LT/P-gp inhibition
    MCI826P-gp + p-LTsPotential chemosensitizationBenzothiazole-based dual functionality

Research Gaps and Unresolved Mechanistic Questions

Despite promising in vitro activity, MCI826’s therapeutic potential remains constrained by significant knowledge gaps:

  • Binding Site Ambiguity: Although confirmed as a P-gp antagonist [2] [4], its exact interaction sites on P-gp and leukotriene receptors remain unmapped. Competitive binding assays suggest allosteric modulation rather than orthosteric competition, but structural biology data (e.g., crystallography) are absent.
  • In Vivo Translational Uncertainty: No published animal models validate MCI826’s efficacy in allergic or inflammatory disease phenotypes. Critical questions persist regarding oral bioavailability due to its low aqueous solubility [4] and potential first-pass metabolism.
  • Cellular Selectivity: Unknown whether P-gp inhibition preferentially affects specific immune cells (e.g., mast cells vs. eosinophils). Desloratadine demonstrates eosinophil migration blockade [1], but analogous studies for MCI826 are lacking.
  • Dual-Action Synergy: The interdependence of P-gp and leukotriene inhibition is uncharacterized. Does P-gp blockade amplify intracellular p-LT antagonism by increasing retention? Pharmacodynamic studies are needed to dissect this relationship.
  • Benzothiazole Metabolism: Phase I/II metabolic pathways remain unelucidated, raising concerns about potential reactive metabolites. The diethyl succinate moiety may undergo esterase cleavage, generating active fragments with undocumented activities [4].

Current research prioritizes single-target agents, leaving multitarget compounds like MCI826 underexplored. Its development trajectory underscores the challenge of optimizing polypharmacology agents despite their mechanistic promise.

  • Table 3: Critical Unresolved Research Questions for MCI826
    Mechanistic AreaKey UncertaintyExperimental Approach Needed
    Target EngagementBinding kinetics to P-gp allosteric sitesRadioligand displacement assays
    Metabolic FateEsterase hydrolysis of diethyl succinateMetabolite identification (LC-MS/MS)
    Cellular SpecificityEffects on mast cell vs. basophil degranulationβ-hexosaminidase release assays
    In Vivo EfficacyActivity in NSAID-hypersensitivity modelsMurine models of blended hypersensitivity
    Off-Target RisksPotential hERG channel interactionsPatch-clamp electrophysiology

Concluding Remarks

MCI826 exemplifies the evolving frontier of dual-target anti-inflammatory agents, merging transporter modulation with eicosanoid pathway inhibition. Its benzothiazole architecture provides a novel chemotype distinct from conventional NSAIDs or antihistamines, potentially circumventing limitations like COX-mediated hypersensitivity [6] or H1-receptor tachyphylaxis. However, progression to clinical utility demands resolution of its mechanistic ambiguities—particularly its binding stoichiometry and metabolic stability. Future research should prioritize in vivo proof-of-concept studies and structural optimization to enhance aqueous solubility without compromising dual pharmacology. As phenotyping of NSAID hypersensitivity evolves [6], compounds like MCI826 may offer tailored solutions for complex reaction phenotypes unaddressed by current pharmacopeia.

  • Key Compounds Mentioned:
  • MCI826
  • Desloratadine
  • Cetirizine
  • Fexofenadine
  • Levocetirizine
  • Loratadine
  • Zileuton

Properties

CAS Number

140646-80-6

Product Name

MCI826

IUPAC Name

2,2-diethyl-4-oxo-4-[3-[(E)-2-(4-propan-2-yl-1,3-thiazol-2-yl)ethenyl]anilino]butanoic acid

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C22H28N2O3S/c1-5-22(6-2,21(26)27)13-19(25)23-17-9-7-8-16(12-17)10-11-20-24-18(14-28-20)15(3)4/h7-12,14-15H,5-6,13H2,1-4H3,(H,23,25)(H,26,27)/b11-10+

InChI Key

PGLNVMJTDKEOBE-ZHACJKMWSA-N

SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C(C)C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2,2-diethyl-3'-(2-(2-(4-isopropyl)thiazolyl)ethenyl)succinanilic acid
MCI 826
MCI 826, (E)- isomer
MCI-826

Canonical SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C(C)C)C(=O)O

Isomeric SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)/C=C/C2=NC(=CS2)C(C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.